molecular formula C17H18N2O4S B14284589 [1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]- CAS No. 156972-85-9

[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-

Katalognummer: B14284589
CAS-Nummer: 156972-85-9
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: JVLRICGXMFJIRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- is a complex organic compound characterized by its biphenyl core structure with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- may have potential as a pharmaceutical agent due to its structural features. It could be explored for its activity against various biological targets, including enzymes and receptors .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other biphenyl derivatives with different functional groups, such as:

Uniqueness

What sets [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from organic synthesis to potential pharmaceutical development .

Eigenschaften

CAS-Nummer

156972-85-9

Molekularformel

C17H18N2O4S

Molekulargewicht

346.4 g/mol

IUPAC-Name

1-[2-(4-formylphenyl)phenyl]sulfonyl-3-propylurea

InChI

InChI=1S/C17H18N2O4S/c1-2-11-18-17(21)19-24(22,23)16-6-4-3-5-15(16)14-9-7-13(12-20)8-10-14/h3-10,12H,2,11H2,1H3,(H2,18,19,21)

InChI-Schlüssel

JVLRICGXMFJIRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.